molecular formula C15H21N3O4S B2707281 ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-94-0

ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2707281
CAS No.: 864925-94-0
M. Wt: 339.41
InChI Key: MRMBPALPUBUKDP-UHFFFAOYSA-N
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Description

Ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

The synthesis of ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can yield the desired thieno[2,3-c]pyridine derivatives . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacologically active agent. Compounds with similar structures have shown antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . In materials science, the unique electronic properties of the thieno[2,3-c]pyridine core make it a candidate for use in organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, similar compounds have been shown to inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-5-one derivatives and 3-amino-6-methyl-5-ethoxycarbonyl-4,7-dihydrothieno[2,3-b]pyridine derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of the butyramido and carbamoyl groups in ethyl 2-butanamido-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(butanoylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-3-5-11(19)17-14-12(13(16)20)9-6-7-18(8-10(9)23-14)15(21)22-4-2/h3-8H2,1-2H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMBPALPUBUKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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